molecular formula C5H6N2O3 B3167768 (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 924858-85-5

(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

Cat. No.: B3167768
CAS No.: 924858-85-5
M. Wt: 142.11 g/mol
InChI Key: DHLQFUWTFNGJBB-UHFFFAOYSA-N
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Description

(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound with the molecular formula C5H6N2O3. It is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with an acetic acid group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-keto acid or ester, leading to the formation of the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Similar Compounds

    (5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid: Similar structure but with different substitution patterns.

    (3-Hydroxy-1H-pyrazol-5-yl)acetic acid: Contains a hydroxyl group instead of a keto group.

    (5-Oxo-3-pyrazolin-3-yl)acetic acid: Another derivative with slight structural variations.

Uniqueness

(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(5-oxo-1,2-dihydropyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4-1-3(6-7-4)2-5(9)10/h1H,2H2,(H,9,10)(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLQFUWTFNGJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of ethyl (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate obtained in Reference Example 117 (5.00 g, 29.4 mmol) in THF (20 mL)-methanol (20 mL)-water (20 mL) was added 5N aqueous sodium hydroxide solution (11.0 mL, 88.0 mmol) at room temperature, and the mixture was stirred under heating at 80° C. for 3 hr. The reaction mixture allowed to cool to room temperature, and concentrated under reduced pressure, and the residue was diluted with water, and acidified with 6N hydrochloric acid. The precipitated solid was collected by filtration, and washed with water, and dried under nitrogen stream to give the title compound as a white powder (3.43 g, 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 117
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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